molecular formula C11H15N3O2 B13153855 1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine

1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine

Cat. No.: B13153855
M. Wt: 221.26 g/mol
InChI Key: MYFPSYXIQIUHBK-XYOKQWHBSA-N
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Description

1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine is an organic compound that features a tert-butyl group, a nitrobenzylidene moiety, and a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine typically involves the condensation reaction between tert-butyl hydrazine and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of azo compounds.

    Substitution: Introduction of various substituents onto the benzylidene ring.

Scientific Research Applications

1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzylidene moiety can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The hydrazine linkage can also form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl)-2-(4-nitrophenyl)hydrazine: Similar structure but lacks the benzylidene moiety.

    1-(tert-Butyl)-2-(4-aminobenzylidene)hydrazine: Similar structure but with an amino group instead of a nitro group.

    1-(tert-Butyl)-2-(4-methylbenzylidene)hydrazine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-(tert-Butyl)-2-(4-nitrobenzylidene)hydrazine is unique due to the presence of both the tert-butyl group and the nitrobenzylidene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]propan-2-amine

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)13-12-8-9-4-6-10(7-5-9)14(15)16/h4-8,13H,1-3H3/b12-8+

InChI Key

MYFPSYXIQIUHBK-XYOKQWHBSA-N

Isomeric SMILES

CC(C)(C)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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